molecular formula C7H8ClNO2S2 B13303179 4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride

4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride

Cat. No.: B13303179
M. Wt: 237.7 g/mol
InChI Key: FCTUNQLFXWQFEN-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with sulfonyl chloride reagents. The reaction conditions often require the presence of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and thiols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may contain different functional groups, such as carbonyl or nitroso groups .

Properties

Molecular Formula

C7H8ClNO2S2

Molecular Weight

237.7 g/mol

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2

InChI Key

FCTUNQLFXWQFEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)S(=O)(=O)Cl

Origin of Product

United States

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